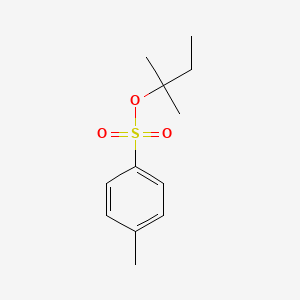
2-Methylbutan-2-yl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbutan-2-yl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C12H18O3S. It is a sulfonate ester derived from 4-methylbenzenesulfonic acid and 2-methylbutan-2-ol. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutan-2-yl 4-methylbenzene-1-sulfonate typically involves the esterification of 4-methylbenzenesulfonic acid with 2-methylbutan-2-ol. This reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the removal of water and drive the reaction to completion. The reaction conditions often include:
Temperature: Typically around 60-80°C.
Solvent: Commonly used solvents include dichloromethane or toluene.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant feed rates is common. Additionally, purification steps like distillation or recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Methylbutan-2-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 4-methylbenzenesulfonic acid and 2-methylbutan-2-ol.
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide).
Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include various substituted benzene derivatives.
Hydrolysis: 4-Methylbenzenesulfonic acid and 2-methylbutan-2-ol.
Oxidation: Sulfonic acids or other oxidized products.
Scientific Research Applications
2-Methylbutan-2-yl 4-methylbenzene-1-sulfonate is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis, particularly in the formation of sulfonate esters and as an intermediate in various chemical reactions.
Biology: Used in studies involving enzyme inhibition and protein modification due to its reactive sulfonate group.
Medicine: Investigated for potential pharmaceutical applications, including as a precursor for drug synthesis.
Industry: Employed in the production of specialty chemicals, polymers, and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism by which 2-Methylbutan-2-yl 4-methylbenzene-1-sulfonate exerts its effects involves the reactivity of the sulfonate ester group. This group can participate in nucleophilic substitution reactions, where it acts as a leaving group, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbutan-2-yl 4-chlorobenzene-1-sulfonate
- 2-Methylbutan-2-yl 4-nitrobenzene-1-sulfonate
- 2-Methylbutan-2-yl 4-methoxybenzene-1-sulfonate
Comparison
Compared to these similar compounds, 2-Methylbutan-2-yl 4-methylbenzene-1-sulfonate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and physical properties. For instance, the electron-donating effect of the methyl group can make the compound more reactive in certain nucleophilic substitution reactions compared to its chloro or nitro counterparts.
Properties
Molecular Formula |
C12H18O3S |
|---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
2-methylbutan-2-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H18O3S/c1-5-12(3,4)15-16(13,14)11-8-6-10(2)7-9-11/h6-9H,5H2,1-4H3 |
InChI Key |
NSGUOMHMICCRAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















